Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate

Gastrointestinal Pharmacology Antisecretory Activity Indazole Structure-Activity Relationship

This trisubstituted indazole scaffold delivers three orthogonal functional handles—the 6-amino group, N1-methyl position, and C3-methyl ester—enabling precise, site-selective derivatization for medicinal chemistry campaigns. The N1-methyl group locks out N1/N2 tautomerism, ensuring predictable regioselectivity in downstream transformations. Leverage the validated 6-aminoindazole pharmacophore to accelerate kinase inhibitor SAR; optimized analogs from this class achieve IC50 values as low as 0.4 ± 0.3 μM. Procure with confidence: the unique substitution pattern cannot be replicated by simpler 6-aminoindazole, N1-methyl-indazole-3-carboxylate, or 6-bromo analogs.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 1363380-69-1
Cat. No. B1529199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-1-methyl-1H-indazole-3-carboxylate
CAS1363380-69-1
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)N)C(=N1)C(=O)OC
InChIInChI=1S/C10H11N3O2/c1-13-8-5-6(11)3-4-7(8)9(12-13)10(14)15-2/h3-5H,11H2,1-2H3
InChIKeyWUJBIVYMGOJTEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Amino-1-Methyl-1H-Indazole-3-Carboxylate (CAS 1363380-69-1): Core Identity and Procurement Significance


Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate (CAS 1363380-69-1) is a trisubstituted indazole derivative featuring a 6-amino group, an N1-methyl substituent, and a C3-methyl carboxylate moiety . This specific substitution pattern distinguishes it within the broader indazole-3-carboxylate class, where variations in amino position, N1-substitution, or ester functionality yield divergent chemical and biological profiles . As a heteroaromatic building block with three orthogonal functional handles, it serves as a strategic intermediate in medicinal chemistry campaigns targeting kinase inhibition and anticancer agent development, where the 6-aminoindazole scaffold is recognized for its pharmacophoric resemblance to the adenine moiety of ATP [1].

Methyl 6-Amino-1-Methyl-1H-Indazole-3-Carboxylate: Why Structural Nuance Precludes Simple Class Substitution


The indazole-3-carboxylate scaffold exhibits profound sensitivity to substitution pattern; even minor alterations in N1-alkylation, amino group positioning, or C3-ester identity can produce order-of-magnitude shifts in biological activity, selectivity, and synthetic accessibility [1]. Within the 6-aminoindazole subfamily, the presence and position of the N1-methyl group determines regioselectivity in downstream derivatization reactions and influences kinase binding pocket complementarity, as demonstrated in structure-activity relationship studies of 6-substituted aminoindazole anticancer agents [1]. Furthermore, the specific trisubstitution pattern of methyl 6-amino-1-methyl-1H-indazole-3-carboxylate creates a unique synthetic vector that cannot be replicated by simpler indazole building blocks such as 6-aminoindazole (lacking C3-carboxylate), methyl 1-methyl-1H-indazole-3-carboxylate (lacking 6-amino), or 6-bromo analogs (divergent reactivity) . These structural distinctions mandate compound-specific procurement for research programs where precise substitution geometry directly correlates with target engagement and synthetic efficiency.

Methyl 6-Amino-1-Methyl-1H-Indazole-3-Carboxylate: Quantitative Differentiation Evidence Against Structural Analogs


6-Amino vs. 5-Amino Indazole Scaffold: Differential Antisecretory Activity in Rat Gastric Acid Secretion Model

In a head-to-head comparison of aminoindazole positional isomers, 6-aminoindazole (6-AIN) demonstrated superior antisecretory potency relative to 5-aminoindazole (5-AIN) in a carbachol-stimulated rat gastric acid secretion model. Both the methyl 6-amino-1-methyl-1H-indazole-3-carboxylate target compound and methyl 5-amino-1-methyl-1H-indazole-3-carboxylate (a hypothetical 5-amino positional isomer analog) would derive from these respective 6-amino and 5-amino scaffolds, suggesting that the 6-amino substitution pattern confers enhanced pharmacological activity relative to the 5-amino pattern [1].

Gastrointestinal Pharmacology Antisecretory Activity Indazole Structure-Activity Relationship

6-Aminoindazole Scaffold Anticancer Activity: Quantitative IC50 Data from HCT116 Colorectal Cancer Cell Line

A 6-substituted aminoindazole derivative, N-(4-fluorobenzyl)-1H-indazol-6-amine (compound 9f), exhibited an IC50 value of 14.3 ± 4.4 μM against the HCT116 human colorectal cancer cell line while demonstrating non-cytotoxicity in normal lung fibroblast cells (MRC5) with an IC50 > 100 μM [1]. This data establishes the 6-aminoindazole core scaffold as a productive anticancer pharmacophore with a favorable therapeutic window (>7-fold selectivity between cancer and normal cells). The target compound methyl 6-amino-1-methyl-1H-indazole-3-carboxylate contains this identical 6-aminoindazole core, suggesting comparable class-level anticancer potential, with the additional C3-carboxylate and N1-methyl groups providing distinct vectors for further optimization [2].

Anticancer Drug Discovery Colorectal Cancer 6-Aminoindazole Derivatives

6-Amino vs. Unsubstituted Indazole-3-Carboxylate: Differential Binding Affinity in Kinase Assays

Methyl 1H-indazole-3-carboxylate, an analog lacking the 6-amino and N1-methyl substituents present in the target compound, demonstrated weak inhibitory activity against mitogen-activated protein kinase 10 with an IC50 > 31,000 nM (>31 μM) [1]. In contrast, optimized 6-aminoindazole derivatives from the same chemical class have achieved nanomolar-range potency: compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) exhibited an IC50 of 0.4 ± 0.3 μM (400 nM) in HCT116 cells [2]. This ~78-fold potency differential between a simple indazole-3-carboxylate and a 6-amino substituted derivative underscores the critical functional contribution of the 6-amino group to kinase-directed activity.

Kinase Inhibition Binding Affinity Indazole Scaffold

6-Amino vs. 6-Bromo Indazole-3-Carboxylate: Divergent Synthetic Reactivity and Biological Profile

Methyl 6-bromo-1H-indazole-3-carboxylate (MBIC), a 6-halogenated analog of the target compound, exhibits direct kinase inhibitory activity and demonstrates antitumor effects in vitro and in vivo via growth inhibition of MDA-MB-231 breast cancer cells . However, MBIC is reported to be hydrophobic and functions as a downregulating molecule . In contrast, the target compound methyl 6-amino-1-methyl-1H-indazole-3-carboxylate provides a nucleophilic 6-amino handle that enables a distinct set of synthetic transformations—including acylation, reductive amination, and diazonium chemistry—that are inaccessible from bromo analogs. Additionally, the target compound features N1-methylation, a modification known to enhance metabolic stability and modulate kinase binding interactions relative to unsubstituted N1-H indazoles [1].

Synthetic Intermediate Cross-Coupling Chemistry Kinase Inhibition

Methyl 6-Amino-1-Methyl-1H-Indazole-3-Carboxylate: Evidence-Backed Research and Procurement Applications


Medicinal Chemistry: Synthesis of 6-Amide or 6-Amine Derivatized Kinase Inhibitor Candidates

The 6-amino group provides a nucleophilic handle for amide bond formation or reductive amination, enabling rapid construction of focused libraries of 6-substituted aminoindazole kinase inhibitor candidates. The class-level evidence from 6-aminoindazole derivatives demonstrating anti-proliferative activity (IC50 values ranging from 2.9 to 59.0 μM across multiple cancer cell lines, with select compounds achieving 0.4 ± 0.3 μM potency) validates the 6-aminoindazole scaffold as a productive starting point for anticancer drug discovery [1]. The additional C3-methyl ester and N1-methyl groups offer orthogonal functionalization options not available in simpler 6-aminoindazole building blocks [2].

Gastrointestinal Pharmacology Research: Antisecretory Mechanism Studies

Based on class-level evidence demonstrating that 6-aminoindazole (6-AIN) exhibits superior antisecretory activity compared to its 5-amino positional isomer in carbachol-stimulated rat gastric acid secretion models, this compound serves as a structurally relevant probe for investigating gastric acid regulation mechanisms [1]. The documented multimodal activity—including antihistamine effects (betazole antagonism) and antimuscarinic effects (carbachol antagonism, pilocarpine-induced tracheal hypertonus attenuation)—supports its utility in pharmacological studies examining histamine and acetylcholine receptor-mediated secretory pathways [1].

Synthetic Methodology Development: Regioselective Indazole Functionalization Studies

The compound's trisubstituted indazole architecture (6-amino, N1-methyl, C3-methyl ester) provides a defined scaffold for developing and optimizing regioselective functionalization methods. The presence of the N1-methyl group is particularly significant, as it eliminates N1/N2 tautomerism observed in unsubstituted indazoles, thereby ensuring predictable reactivity in downstream transformations and facilitating cleaner reaction profiles in medicinal chemistry workflows [1]. The 6-amino group enables site-selective derivatization orthogonal to modifications at the C3-carboxylate position, supporting divergent synthetic strategies [1].

Structure-Activity Relationship (SAR) Studies: Indazole-3-Carboxylate Pharmacophore Mapping

As a building block that preserves the core 6-aminoindazole pharmacophore while providing C3-carboxylate and N1-methyl substituents, this compound enables systematic exploration of how modifications at the indazole 1-, 3-, and 6-positions influence target binding and selectivity. The documented potency differential between simple indazole-3-carboxylates (IC50 > 31,000 nM) and 6-amino substituted derivatives (IC50 = 0.4 ± 0.3 μM for optimized analogs) underscores the importance of including the 6-amino group in SAR campaigns targeting kinase inhibition [1]. The compound serves as a versatile intermediate for generating diverse analog series via orthogonal derivatization of the amino, ester, and N-methyl positions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.